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Compound of Interest

Compound Name: (R)-Fasiglifam

Cat. No.: B570503 Get Quote

(R)-Fasiglifam (TAK-875), a potent and selective agonist of G protein-coupled receptor 40

(GPR40), demonstrated promise in clinical trials for the treatment of type 2 diabetes. However,

its development was halted due to concerns of drug-induced liver injury (DILI). Understanding

the cross-species differences in the metabolism of (R)-Fasiglifam is crucial for interpreting

preclinical safety data and elucidating the mechanisms behind its hepatotoxicity. This guide

provides a detailed comparison of (R)-Fasiglifam metabolism in humans, monkeys, dogs, and

rats, supported by experimental data.

Executive Summary
(R)-Fasiglifam undergoes extensive metabolism across all species studied, with the primary

routes being glucuronidation and oxidation. The major metabolite is the acyl glucuronide

(fasiglifam-G), which is the predominant elimination pathway.[1] Other notable metabolites

include an oxidative cleavage product (M-I), a hydroxylated form (T-1676427), and a taurine

conjugate (fasiglifam-Tau).[1] While the metabolic pathways are qualitatively similar across

species, significant quantitative differences exist, particularly in the formation of the acyl

glucuronide, which has been implicated in the observed hepatotoxicity.

In Vivo Metabolism: A Cross-Species Comparison
Following oral administration, (R)-Fasiglifam is well-absorbed, with high oral bioavailability

(>76.0%) reported in rats, dogs, and humans.[2] The primary route of excretion of radioactivity

from radiolabeled (R)-Fasiglifam is via the feces in all species.[2] The parent drug, (R)-
Fasiglifam, is the major component found in plasma and feces across species.[2]
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Plasma Metabolite Profile
The relative abundance of metabolites in plasma shows notable species differences, as

detailed in the table below.

Metabolite Human Rat Dog
Cynomolgus
Monkey

(R)-Fasiglifam Major Major Major Major

M-I
<10% of plasma

radioactivity[1][2]

<10% of plasma

radioactivity[1][2]

0.5% of parent

AUC[3]

10% of parent

AUC[3]

Fasiglifam-G
<2% of plasma

radioactivity[1][2]

0.26% of parent

AUC[3]

2.6% of parent

AUC[3]

18% of parent

AUC[3]

T-1676427
<2% of plasma

radioactivity[1][2]
Detected[1] Not Reported Not Reported

M-I-G
<2% of plasma

radioactivity[1][2]
Detected[1] Not Reported Not Reported

Fasiglifam-Tau Not Reported Detected[1] Not Reported Not Reported

Data compiled from multiple sources.[1][2][3]

Biliary Excretion
Biliary excretion is a significant route of elimination for (R)-Fasiglifam metabolites. In rats and

dogs, fasiglifam-G is the major component in bile.[2] In rats, (R)-Fasiglifam, fasiglifam-G, and

fasiglifam-Tau accounted for 46.3%, 27.0%, and 6.7% of the dose in bile, respectively.[1]

In Vitro Metabolism
Studies using cryopreserved hepatocytes from humans, cynomolgus monkeys, dogs, and rats

have confirmed the metabolic pathways observed in vivo.[3] The formation of the acyl

glucuronide (TAK-875AG) in hepatocytes followed the order of non-rodents > human > rat.[3][4]

This suggests that non-rodents and humans are more efficient at forming this potentially

reactive metabolite.[3][4] The in vitro turnover of (R)-Fasiglifam was low across all species,

with over 88% of the parent compound remaining after a 4-hour incubation.[3]
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The primary enzymes responsible for the metabolism of (R)-Fasiglifam have been identified as

CYP3A4/5 for oxidation (formation of M-I and T-1676427) and UGT1A3 for glucuronidation.[2]

Metabolic Pathways of (R)-Fasiglifam
The following diagram illustrates the primary metabolic pathways of (R)-Fasiglifam.
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Caption: Primary metabolic pathways of (R)-Fasiglifam.

Experimental Protocols
In Vivo Metabolism Studies

Animal Models: Male and female Sprague Dawley rats, dogs, and cynomolgus monkeys

were used in the described studies.[1][3][5]

Administration: (R)-Fasiglifam was administered orally (p.o.) and intravenously (i.v.).[1][5]

Oral doses in rats ranged from 10 to 100 mg/kg, while dogs and cynomolgus monkeys

received 30 mg/kg.[3][5] The intravenous dose in rats was 5 mg/kg.[5][6]

Sample Collection: Plasma, bile, and feces were collected at various time points for analysis.

[1][2][3]
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Analysis: Samples were analyzed using liquid chromatography-mass spectrometry (LC/MS)

to identify and quantify (R)-Fasiglifam and its metabolites.[2]

The following diagram outlines a general workflow for in vivo metabolism studies.

Animal Phase
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Drug Administration
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Metabolite Profiling
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Caption: Generalized workflow for in vivo metabolism studies.

In Vitro Metabolism Studies
Hepatocytes: Cryopreserved hepatocytes from humans, cynomolgus monkeys, dogs, and

rats were utilized.[3]

Incubation: Hepatocytes were incubated with (R)-Fasiglifam.[3]
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Analysis: The formation of metabolites was monitored over time using LC/MS.[3]

Conclusion
The metabolism of (R)-Fasiglifam is qualitatively similar across humans, monkeys, dogs, and

rats, with acyl glucuronidation and oxidation being the major biotransformation pathways.

However, significant quantitative differences in metabolite formation exist, particularly the

higher formation of the acyl glucuronide metabolite in non-rodents and humans compared to

rats.[3][4] These differences are critical for the interpretation of preclinical toxicology studies

and may provide insights into the species-specific susceptibility to (R)-Fasiglifam-induced liver

injury. Further investigation into the role of the acyl glucuronide metabolite in hepatotoxicity is

warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875
(fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

3. academic.oup.com [academic.oup.com]

4. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of
Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

5. tandfonline.com [tandfonline.com]

6. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male
and female rats following oral and intravenous administration - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of (R)-Fasiglifam Metabolism
Across Species]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570503#cross-species-comparison-of-r-fasiglifam-
metabolism]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://academic.oup.com/toxsci/article/163/2/374/3001030
https://www.benchchem.com/product/b570503?utm_src=pdf-body
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://pubmed.ncbi.nlm.nih.gov/28206647/
https://www.benchchem.com/product/b570503?utm_src=pdf-body
https://www.benchchem.com/product/b570503?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/00498254.2023.2179952
https://pubmed.ncbi.nlm.nih.gov/29557709/
https://pubmed.ncbi.nlm.nih.gov/29557709/
https://academic.oup.com/toxsci/article/163/2/374/3001030
https://pubmed.ncbi.nlm.nih.gov/28206647/
https://pubmed.ncbi.nlm.nih.gov/28206647/
https://www.tandfonline.com/doi/abs/10.1080/00498254.2023.2179952
https://pubmed.ncbi.nlm.nih.gov/36794569/
https://pubmed.ncbi.nlm.nih.gov/36794569/
https://pubmed.ncbi.nlm.nih.gov/36794569/
https://www.benchchem.com/product/b570503#cross-species-comparison-of-r-fasiglifam-metabolism
https://www.benchchem.com/product/b570503#cross-species-comparison-of-r-fasiglifam-metabolism
https://www.benchchem.com/product/b570503#cross-species-comparison-of-r-fasiglifam-metabolism
https://www.benchchem.com/product/b570503#cross-species-comparison-of-r-fasiglifam-metabolism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b570503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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